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Cat. No.: S548404

Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Core Drug Profile

Attribute Description

Synonyms TAK-117, MLN1117, INK1117 [1] [2] [3]
Molecular C19H17Ns0s [1] [2] [3]

Formula

Molecular Weight

CAS Number

Primary Target

Selectivity

363.37 g/mol [1] [2] [3]
1268454-23-4 [1] [2] [3]
PI3Ka (ICso = 15-21 nM in cell-free assays) [1] [3]

>100-fold selective for PI3Ka over other class | PI3K isoforms (3, y, 8) and mTOR
[1]

Key Preclinical and Clinical Data
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Aspect

Findings & Data

Mechanism of

Action

Pharmacokinetics

Clinical Dosing

Efficacy

Adverse Events

Drug Interactions

Selectively inhibits PI3Ka, blocking the PIBK/AKT/mTOR pathway. This leads to
reduced cell proliferation and induced apoptosis in cancer cells with PIK3CA
mutations [1] [2]. It shows less activity in PTEN-deficient tumor models [2].

Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional
increase in exposure with no meaningful accumulation upon repeated dosing [4]

[1].

Intermittent dosing (e.g., 3 days/week) enabled higher doses (MTD of 900 mg)
and greater total weekly exposure compared to once-daily dosing (MTD of 150

mg) [4].

Demonstrated antitumor activity in preclinical xenograft models with PIK3CA
mutations [1] [2]. In a Phase | trial, clinical activity (partial responses, stable
disease) was observed in patients with PIK3CA-mutated tumors [4].

Common AEs included nausea, hyperglycemia, and elevated liver enzymes
(ALT/AST). Drug-related grade =3 AEs occurred in 22-35% of patients [5] [4].

Bioavailability is significantly affected by gastric pH. Coadministration with the
proton pump inhibitor lansoprazole reduced exposure by ~98%. Food intake
increased exposure by 50% [5].

Experimental Protocols

For researchers, here are summaries of key experimental methodologies used in Serabelisib studies.

In Vitro Cell Proliferation Assay

Objective: To assess the impact of Serabelisib on tumor cell line proliferation [1].
Cell Lines: Utilize a panel of tumor cell lines, including those with PIK3CA mutations and PTEN-

deficient lines as comparators [1] [2].

Preparation: Culture cells according to standard protocols for the specific cell line.
Treatment: Expose cells to a range of Serabelisib concentrations.
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¢ Incubation & Measurement: Incubate for a predetermined period (e.g., 72 hours). Measure cell
viability/proliferation using a standard assay like ATP-quantification (e.g., CellTiter-Glo) [1].
¢ Analysis: Determine ICso values and assess for selective efficacy in PIK3CA-mutant lines.

In Vivo Xenograft Efficacy Study

e Objective: To evaluate the antitumor activity of Serabelisib in vivo [1] [2].

¢ Animal Models: Use immunocompromised mice (e.g., C57BL/6) implanted with human cancer cell-
derived xenografts, preferably models with PIK3CA mutations [1] [2].

¢ Formulation: Prepare a homogeneous suspension for oral gavage. A validated formulation is 0.2
mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH20 [1].

e Dosage & Administration: Administer Serabelisib orally at a dose such as 60 mg/kg [1] [2].

¢ Monitoring: Monitor tumor volume over time and collect tumor tissue for pharmacodynamic analysis
(e.g., Western blot for pS6 suppression) to confirm target engagement [4] [1].

Mechanism and Signaling Pathway

Serabelisib is a highly selective PI3Ka inhibitor. The PI3Ka isoform is part of the Class TA PI3Ks, which
are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the
signaling pathway and the drug's specific target.
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This diagram shows that Serabelisib specifically targets the p110a catalytic subunit of the PI3K complex.
By inhibiting PI3Ka, it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates
downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The
pathway is negatively regulated by the tumor suppressor PTEN [7].

Clinical Development Insights

Key findings from clinical trials inform practical development strategies:

e Dosing Schedule: Intermittent dosing (e.g., Monday-Wednesday-Friday) was better tolerated than
once-daily dosing, allowing for higher weekly doses and exposure [4].

e Exposure Management: Coadministration with proton pump inhibitors should be avoided due to
severe exposure reduction. Food intake can increase exposure and may reduce nausea incidence

[5].

o Therapeutic Potential: While single-agent activity is limited, Serabelisib shows remarkable
preliminary efficacy in combination regimens. A phase | study combining Serabelisib with the
mMTOR inhibitor sapanisertib and paclitaxel in solid tumors reported an Objective Response Rate
(ORR) of 47% and a Clinical Benefit Rate (CBR) of 73% [8]. This supports further exploration in
PIBK/AKT/mTOR pathway aberrations [8] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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